molecular formula C17H23N3O2S B2383164 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-(methylthio)phenyl)propanamide CAS No. 2034232-36-3

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-(methylthio)phenyl)propanamide

Cat. No.: B2383164
CAS No.: 2034232-36-3
M. Wt: 333.45
InChI Key: SQRAXWUHAGPKPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-(methylthio)phenyl)propanamide is a complex organic compound featuring an imidazole ring, an ether linkage, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-(methylthio)phenyl)propanamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of solvents like dimethylformamide and catalysts such as potassium carbonate to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-(methylthio)phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring and the ether linkage.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-(methylthio)phenyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-(methylthio)phenyl)propanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing various biochemical pathways. The compound may also interact with enzymes, inhibiting or modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-imidazol-1-yl)ethyl)-3-(4-(methylthio)phenyl)propanamide
  • N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Uniqueness

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-(methylthio)phenyl)propanamide is unique due to its combination of an imidazole ring, an ether linkage, and a propanamide group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[2-(2-imidazol-1-ylethoxy)ethyl]-3-(4-methylsulfanylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-23-16-5-2-15(3-6-16)4-7-17(21)19-9-12-22-13-11-20-10-8-18-14-20/h2-3,5-6,8,10,14H,4,7,9,11-13H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRAXWUHAGPKPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)NCCOCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.